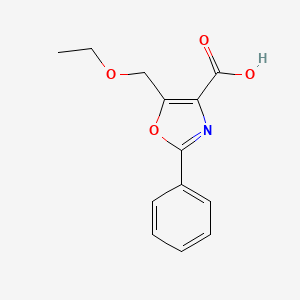![molecular formula C12H21NO4 B6613133 rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]aceticacid,cis CAS No. 1903834-09-2](/img/structure/B6613133.png)
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]aceticacid,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis is a synthetic organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.2994 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Méthodes De Préparation
The synthesis of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentyl derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of Acetic Acid Moiety: The acetic acid moiety is introduced through a series of reactions involving the use of acetic anhydride or similar reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.
Analyse Des Réactions Chimiques
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups using reagents like alkyl halides.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Applications De Recherche Scientifique
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis can be compared with similar compounds such as:
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid: This compound contains a cyclobutyl ring, which can influence its reactivity and interactions with molecular targets.
Propriétés
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)



![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)


